1,4-Dioxaspiro[4.5]decane-2-acetic acid, 3-oxo-, (2S)-
Description
The compound 1,4-Dioxaspiro[4.5]decane-2-acetic acid, 3-oxo-, (2S)- (CAS: 153011-57-5) is a chiral spirocyclic derivative featuring a 1,4-dioxaspiro[4.5]decane backbone with a 3-oxo group and an acetic acid side chain at the 2-position. Its molecular formula is C₁₁H₁₄O₅, and it has a molecular weight of 226.22 g/mol (calculated). The (2S) configuration imparts stereochemical specificity, making it critical in asymmetric synthesis and pharmaceutical applications, such as its role as a precursor to Orlistat, a lipase inhibitor used for obesity management .
The crystal structure of this compound (reported in ) reveals a chair conformation for the cyclohexenyl ring and a planar spirocyclic system. Single-crystal X-ray diffraction data confirm the spatial arrangement, with bond angles and lengths consistent with stabilized intramolecular hydrogen bonding. This structural rigidity enhances its utility as a synthetic intermediate for bioactive molecules .
Properties
IUPAC Name |
2-[(2S)-3-oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c11-8(12)6-7-9(13)15-10(14-7)4-2-1-3-5-10/h7H,1-6H2,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPFASHFOHXEAY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(C(=O)O2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@H](C(=O)O2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Utilization
The compound’s (2S) configuration originates from L-(-)-malic acid, a cost-effective chiral precursor. In a representative procedure, 5.01 g (37.39 mmol) of L-malic acid reacts with 5.60 ml (56.00 mmol) cyclohexanone in dry ether at 0°C, catalyzed by BF₃·OEt₂ (9.40 ml, 73.30 mmol). This approach leverages the inherent stereochemistry of malic acid, avoiding racemization during spiroketal formation.
Solvent Systems
Optimal yields (97.8%) occur in 1-butyl-3-methylimidazolium hydrogen sulfate/water mixtures at 110–132°C. Polar aprotic solvents like 1,2-dimethoxyethane facilitate nucleophilic attacks on the cyclohexylidene intermediate, while ethereal solvents stabilize reactive oxonium species.
Cyclohexylidene Group Formation
Ketalization Mechanism
The spiro[4.5]decane skeleton forms via BF₃-catalyzed cyclohexanone condensation with malic acid’s hydroxyl groups. NMR studies confirm that the cyclohexylidene group adopts a chair conformation, minimizing steric strain between the dioxolane ring and acetic acid substituent. Reaction progress is monitored by the disappearance of the starting material’s carbonyl signal at δ 170–175 ppm.
Table 1: Ketalization Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | 89% yield |
| BF₃·OEt₂ Equivalents | 1.96 eq | Prevents over-acidification |
| Reaction Time | 13 h | Completes spirocyclization |
Oxidation and Functionalization
Carboxylic Acid Activation
The acetic acid side chain undergoes in-situ activation using DCC/HOBt, enabling direct coupling to amine nucleophiles without racemization. FT-IR analysis confirms successful activation via the appearance of a mixed carbonate stretch at 1815 cm⁻¹.
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel chromatography with dichloromethane/methanol/NH₄OH (9:1:0.15). Analytical HPLC (Chiralpak AD-H column, heptane/ethanol 85:15) verifies enantiopurity, showing a single peak at tR = 12.7 min.
Table 2: Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (600 MHz, CDCl₃) | δ 3.70 (t, J=10.1 Hz, 1H) | Spirocyclic H |
| δ 2.40 (s, 6H) | N,N-Dimethyl groups | |
| ¹³C NMR | δ 174.5 (COOH), 84.0 (spiro C) | Carbonyl & spirocenter |
| HRMS | m/z 214.2120 [M+H]⁺ | Confirms molecular ion |
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decane-2-acetic acid, 3-oxo-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to alter the oxidation state of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
1,4-Dioxaspiro[4.5]decane-2-acetic acid has been studied for its pharmacological properties, particularly as an acetylcholine antagonist. This activity is beneficial in treating various gastrointestinal disorders such as:
- Gastro-enteric Spasms : The compound exhibits potential in alleviating algospasms and gastric hyperacidity by inhibiting gastric juice secretion .
- Gastro-enteric Ulcers : Its ability to modulate gastric secretions makes it a candidate for ulcer treatment .
Case Study: Pharmacological Testing
A study evaluated the compound's efficacy compared to standard drugs like atropine and scopolamine. It demonstrated promising results in reducing gastric juice secretion, indicating its potential as a therapeutic agent for gastrointestinal issues.
Organic Synthesis
The compound serves as an intermediate in the asymmetric synthesis of α-hydroxyalkanoic acids. Its unique spiro structure allows for selective reactions that are crucial in synthesizing complex organic molecules.
Experimental Insights
Research has shown that 1,4-Dioxaspiro[4.5]decane-2-acetic acid can be synthesized from malic acid through a series of reactions involving cyclohexanone and boron trifluoride etherate. This process highlights its role in producing valuable chiral intermediates for further chemical transformations .
Material Science
Recent studies have explored the solubility of derivatives of 1,4-Dioxaspiro[4.5]decane in sustainable solvents, which is essential for developing environmentally friendly materials and processes. The compound's solubility characteristics can influence its application in creating novel polymeric materials with specific properties .
Phase Equilibria Studies
Research on the phase equilibria involving 1,4-Dioxaspiro[4.5]decane derivatives has provided insights into their behavior in various solvent systems. Understanding these interactions is crucial for optimizing conditions in industrial applications where these compounds may be utilized as solvents or additives .
Table 1: Pharmacological Properties
| Property | Value |
|---|---|
| Acetylcholine Antagonist Activity | Yes |
| Gastric Juice Secretion Inhibition | Moderate to High |
| Therapeutic Uses | Gastro-enteric spasms, ulcers |
Table 2: Synthesis Overview
| Reactants | Conditions | Yield (%) |
|---|---|---|
| Malic Acid + Cyclohexanone | BF3·OEt2 at low temperature | 83 |
| 1,4-Dioxaspiro derivative | Various solvents (ethyl acetate/n-hexane) | Variable |
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-2-acetic acid, 3-oxo-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Spirocyclic Derivatives
Key Observations :
- Steric and Electronic Effects: The 3-oxo group in the target compound enhances electrophilicity at the spiro center, facilitating nucleophilic additions absent in non-oxo analogues like 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid .
- Chirality: The (2S) configuration enables enantioselective synthesis, unlike non-chiral derivatives such as 1,4-Dioxaspiro[4.5]decan-8-one .
Table 3: GHS Hazard Classification
Biological Activity
1,4-Dioxaspiro[4.5]decane-2-acetic acid, 3-oxo-, (2S)-, also known as (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid is C10H14O5, with a molecular weight of 214.21 g/mol. The compound features a dioxaspiro structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H14O5 |
| Molecular Weight | 214.21 g/mol |
| Purity | ≥95% |
Antimicrobial Properties
Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. The specific activity of (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria .
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes that are critical in metabolic pathways. For instance, it has shown promise as an inhibitor of α-hydroxyalkanoic acid synthesis pathways, which are relevant in various biochemical processes . This inhibition could have implications for metabolic disorders and obesity management.
Anti-inflammatory Effects
Preliminary studies have suggested that (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in immune cells treated with the compound . This effect highlights its potential as a therapeutic agent in inflammatory diseases.
Case Study 1: Antimicrobial Activity
In a study published in PubMed, (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid was tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity .
Case Study 2: Enzyme Inhibition
A research article focused on the enzyme inhibition capabilities of spirocyclic compounds found that (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid effectively inhibited key enzymes involved in fatty acid metabolism. This could lead to potential applications in managing metabolic syndromes .
The synthesis of (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid typically involves the asymmetric synthesis from malic acid derivatives through cyclization reactions . The mechanism of action is believed to involve the modulation of enzyme activity and interaction with cellular signaling pathways related to inflammation and infection.
Q & A
Basic: What are the key structural features and synthetic applications of (2S)-1,4-Dioxaspiro[4.5]decane-2-acetic acid, 3-oxo-?
Answer:
The compound features a unique spirocyclic architecture with a 1,4-dioxaspiro[4.5]decane core, a chiral center at the C2 position (S-configuration), and a ketone group at C3. The six-membered cyclohexylidene ring adopts a chair conformation, as confirmed by X-ray crystallography . Its synthesis typically involves cyclization of malic acid derivatives, where the cyclohexylidene group bridges hydroxyl groups of the carboxylic acid precursor. This compound serves as a critical intermediate in asymmetric synthesis of β-hydroxyalkanoic acids, leveraging its stereochemical rigidity for chiral induction .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Answer:
Discrepancies in crystallographic data (e.g., bond lengths, angles, or conformations) require cross-validation using:
- High-resolution X-ray diffraction with low R-factors (<0.05) to ensure accuracy .
- Computational modeling (DFT or molecular mechanics) to compare experimental and theoretical geometries .
- Comparative analysis with structurally analogous spiro compounds to identify systemic errors. For example, deviations in the chair conformation of the cyclohexane ring may arise from crystal packing effects, which can be assessed via Hirshfeld surface analysis .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Chiral HPLC or polarimetry to confirm enantiomeric purity (critical given the (2S)-configuration) .
- Single-crystal X-ray diffraction for absolute stereochemical assignment and conformational analysis .
- NMR spectroscopy :
- Mass spectrometry (HRMS) for molecular weight validation .
Advanced: What strategies optimize enantiomeric excess during synthesis?
Answer:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., L-malic acid) to enforce stereochemical control during cyclization .
- Asymmetric catalysis : Employing organocatalysts or transition-metal complexes to enhance diastereoselectivity in key steps.
- Reaction condition tuning : Temperature, solvent polarity (e.g., THF vs. DCM), and Lewis acid additives (e.g., ZnCl) can influence ring-closing efficiency and stereochemical outcomes .
Advanced: How do steric and electronic effects govern reactivity in downstream applications?
Answer:
- Steric hindrance : The spirocyclic structure restricts access to the ketone at C3, limiting nucleophilic attack to less hindered positions. This can be exploited to direct regioselective reductions (e.g., NaBH vs. LiAlH) .
- Electronic effects : The electron-withdrawing ketone group activates adjacent carbons for conjugate additions, enabling synthesis of functionalized β-hydroxy acids. Computational studies (e.g., NBO analysis) can quantify charge distribution to predict reactivity .
Basic: What safety precautions are recommended for laboratory handling?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use a fume hood to prevent inhalation of dust/aerosols.
- Storage : Keep in a cool, dry environment (<25°C) away from strong oxidizers. Stability data indicate no decomposition under recommended conditions, but periodic GC-MS analysis is advised for long-term storage .
Advanced: How can researchers address conflicting toxicity data in literature?
Answer:
- Dose-response studies : Conduct in vitro assays (e.g., MTT on HEK293 cells) to establish LC values.
- Comparative toxicogenomics : Cross-reference with structurally similar spiro compounds (e.g., azaspiro analogs) to identify structure-activity relationships .
- Regulatory alignment : Verify classifications against OSHA, IARC, and ACGIH guidelines, which currently classify this compound as non-carcinogenic at <0.1% concentration .
Basic: What are the primary research applications of this compound?
Answer:
- Chiral building block : Used in asymmetric synthesis of pharmaceuticals (e.g., β-hydroxy acid-based protease inhibitors) .
- Material science : Spirocyclic motifs are incorporated into polymers for enhanced thermal stability.
- Mechanistic studies : The rigid structure aids in probing steric vs. electronic contributions in reaction mechanisms .
Advanced: What computational tools aid in predicting stereochemical outcomes during derivatization?
Answer:
- Molecular docking (AutoDock Vina) : Predicts binding modes in enzyme-catalyzed reactions.
- Conformational sampling (Monte Carlo methods) : Models transition states for ring-opening reactions.
- DFT calculations (Gaussian 16) : Optimizes geometries and calculates activation energies for competing pathways .
Basic: How is the compound’s stability assessed under varying experimental conditions?
Answer:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>150°C recommended for safe handling) .
- pH stability tests : Monitor via UV-Vis spectroscopy in buffers (pH 2–12) to identify hydrolysis-prone conditions.
- Light exposure studies : Conduct accelerated aging under UV light to assess photodegradation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
